Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate chemical structure
Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate chemical structure
The following technical guide details the chemical structure, synthesis, and applications of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate. This document is designed for researchers and drug development professionals, focusing on the compound's utility as a versatile synthon in heterocyclic chemistry.
[1]
Part 1: Chemical Identity & Structural Analysis[1][2]
Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate is a bifunctional aromatic ester used primarily as an intermediate in the synthesis of fused ring systems, including indanones, isoquinolines, and homophthalic acid derivatives.[1] Its structure combines a hard electrophile (methyl benzoate ester) with a nucleophilic side chain precursor (activated nitrile-ester), making it an ideal candidate for Dieckmann condensations and heterocyclization reactions.[1]
Nomenclature & Identifiers
-
Systematic Name: Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate[1]
-
Alternative Name: Ethyl 2-cyano-3-(2-methoxycarbonylphenyl)propanoate[1]
-
Molecular Formula: C₁₅H₁₇NO₄[1]
-
Core Scaffold: Homophthalate derivative (Benzoate with an ortho-alkyl side chain).[1][2]
Structural Logic
The molecule consists of a benzene ring substituted at the 1- and 2-positions:[1][2]
-
Position 1: A methyl ester group (
).[1][2][3][4] This group serves as the electrophilic trap during cyclization sequences. -
Position 2: A 2-cyano-3-ethoxy-3-oxopropyl chain.[1][2]
-
Connectivity:
. -
The side chain contains an acidic methine proton (pKa ~11) flanked by a nitrile and an ethyl ester, creating a highly reactive nucleophilic center upon deprotonation.[2]
-
Physicochemical Properties (Predicted)
| Property | Value | Notes |
| Physical State | Viscous Oil or Low-Melting Solid | Dependent on purity; racemic mixture.[1] |
| Boiling Point | ~420°C (760 mmHg) | Predicted based on fragment contribution.[1] |
| Solubility | Soluble in DCM, EtOAc, DMSO | Lipophilic ester character. |
| pKa (Methine) | ~11.0 | Activated by -CN and -COOEt groups.[1][2] |
Part 2: Synthesis Protocol
The synthesis of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate is achieved via a classic
Retrosynthetic Analysis
The target molecule is disconnected at the benzylic carbon-carbon bond:
-
Electrophile: Methyl 2-(bromomethyl)benzoate (Generated from Methyl o-toluate).[1][2]
-
Nucleophile: Ethyl cyanoacetate anion (Generated via base deprotonation).[1][2]
Experimental Workflow
Step 1: Precursor Synthesis (Bromination)[1]
-
Reagents: Methyl 2-methylbenzoate (Methyl o-toluate), N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.),
or substituted solvent (e.g., Methyl formate/DCM).[1] -
Conditions: Reflux under radical initiation (light or heat).[1]
-
Mechanism: Wohl-Ziegler radical bromination at the benzylic position.[1][2]
Step 2: Coupling (Alkylation)[1][2]
-
Reagents: Methyl 2-(bromomethyl)benzoate, Ethyl cyanoacetate, Sodium Hydride (NaH) or Potassium Carbonate (
).[1] -
Solvent: DMF (Dimethylformamide) or Acetone.[1]
-
Conditions:
, inert atmosphere ( ).
Detailed Protocol (Step 2):
-
Activation: Charge a flame-dried flask with NaH (1.1 eq, 60% dispersion in oil) and anhydrous DMF. Cool to
. -
Nucleophile Formation: Add Ethyl cyanoacetate (1.0 eq) dropwise.[2] Stir for 30 min until
evolution ceases and a clear solution forms. -
Alkylation: Add a solution of Methyl 2-(bromomethyl)benzoate (1.0 eq) in DMF dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Quench with saturated
. Extract with Ethyl Acetate ( ).[1][2] Wash organic layer with brine, dry over , and concentrate.[2] -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Synthesis Pathway Diagram
Caption: Two-step synthesis via radical bromination followed by base-mediated alkylation.[1]
Part 3: Applications & Reactivity[1]
This compound acts as a "chameleon" intermediate, capable of forming carbocycles (Indanones) or heterocycles (Isoquinolines) depending on the reaction conditions.[2]
Dieckmann Cyclization (Indanone Synthesis)
Treatment with a strong base (e.g., NaOMe) induces an intramolecular Claisen (Dieckmann) condensation.[1][2] The deprotonated methine carbon attacks the methyl ester of the benzoate ring.[2]
-
Product: Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[1]
-
Utility: Precursor to substituted indanones and indenes.[2]
Heterocycle Formation (Isoquinolines)
Reaction with ammonia or primary amines leads to cyclization involving the ester groups, forming isoquinoline derivatives.[2]
-
Pathway: Aminolysis of the benzoate ester followed by intramolecular condensation with the cyano-ester side chain.[2]
-
Target: 3-substituted isoquinoline-1,3(2H,4H)-diones (Homophthalimides).[1]
Reactivity Flowchart
Caption: Divergent synthetic pathways leading to indanones, homophthalates, and isoquinolines.
Part 4: Analytical Characterization
To validate the structure of the synthesized compound, the following NMR signals are diagnostic.
Proton NMR ( NMR, 400 MHz, )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.95 - 7.30 | Multiplet | 4H | Benzoate Ring (H-3,4,5,[1]6) |
| Ester Methyl | 3.90 | Singlet | 3H | |
| Benzylic | 3.40 - 3.60 | Multiplet (ABX) | 2H | |
| Methine | 4.10 | Doublet of Doublets | 1H | |
| Ester Ethyl | 4.20 (q), 1.25 (t) | Quartet, Triplet | 2H, 3H |
Mass Spectrometry[1]
-
Expected [M+H]+: 276.12[1]
-
Fragmentation: Loss of ethoxy group (-OEt), loss of methoxy group (-OMe), and characteristic benzyl fragment.[1]
Part 5: References
-
Synthesis of Methyl 2-(bromomethyl)benzoate:
-
General Alkylation of Cyanoacetates:
-
Isoquinoline Synthesis from Homophthalates:
-
Dieckmann Condensation Mechanism:
